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molecular formula C7H7NO5S B047223 2-Methyl-5-nitrobenzenesulfonic acid CAS No. 121-03-9

2-Methyl-5-nitrobenzenesulfonic acid

Cat. No. B047223
M. Wt: 217.2 g/mol
InChI Key: ZDTXQHVBLWYPHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04922008

Procedure details

To isolate the 4-nitrotoluene-2-sulfonic acid, the sulfonation mixture is adjusted to a sulfuric acid concentration of 70% and diluted with mother liquor from a previous crystallization to a 4-nitrotoluene-2-sulfonic acid concentration of 35%. After centrifuging at room temperature, 936 g of 100% 4-nitrotoluene-2-sulfonic acid (98.5% of theory) are obtained from 600.0 g of 4-nitrotoluene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[N+:6]([C:9]1[CH:10]=[C:11]([S:16]([OH:19])(=[O:18])=[O:17])[C:12]([CH3:15])=[CH:13][CH:14]=1)([O-:8])=[O:7]>>[N+:6]([C:9]1[CH:10]=[C:11]([S:16]([OH:19])(=[O:17])=[O:18])[C:12]([CH3:15])=[CH:13][CH:14]=1)([O-:8])=[O:7].[N+:6]([C:9]1[CH:10]=[CH:11][C:12]([CH3:15])=[CH:13][CH:14]=1)([O-:8])=[O:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=CC1)C)S(=O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=CC1)C)S(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After centrifuging at room temperature

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C(=CC1)C)S(=O)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 936 g
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 600 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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